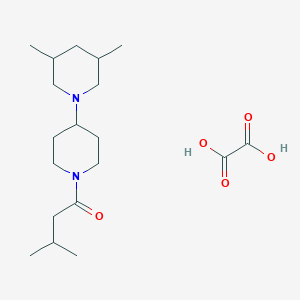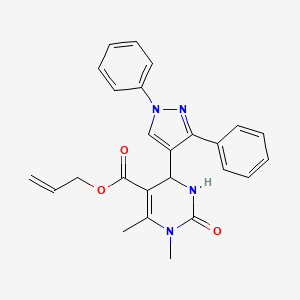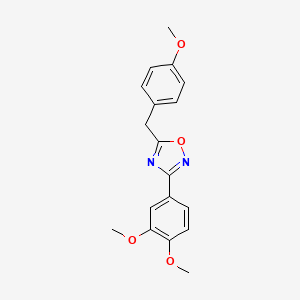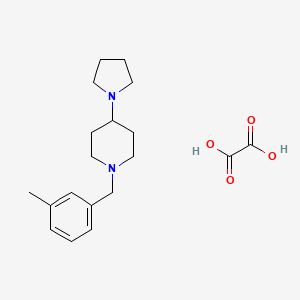
N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMPF is a member of the phenylalanine-derived amino acid family and is structurally similar to other amino acid derivatives such as phenylalanine and tyrosine.
作用機序
The mechanism of action of CMPF is not fully understood, but it is believed to act on several different pathways in the body. CMPF has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
CMPF has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances mitochondrial function and increases the production of ATP, the primary energy source for cells. In animal models, CMPF has been shown to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the major advantages of CMPF for lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. CMPF is a synthetic compound and may not accurately mimic the effects of naturally occurring compounds in the body. It is also relatively expensive and may not be readily available in all laboratories.
将来の方向性
There are several future directions for research on CMPF. One area of interest is in the development of new drugs based on the structure of CMPF. Researchers are also investigating the potential use of CMPF in the treatment of neurodegenerative diseases and other conditions such as diabetes. In addition, there is ongoing research into the mechanisms of action of CMPF and its effects on various physiological systems in the body.
In conclusion, CMPF is a synthetic compound that has shown promise for a variety of scientific research applications. It has been shown to have neuroprotective effects, enhance cognitive function, and improve insulin sensitivity. While there are some limitations to its use, the potential benefits of CMPF make it an exciting area of research for the future.
科学的研究の応用
CMPF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience. CMPF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to enhance cognitive function and memory in healthy animals.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-11-14(18)9-10-16(12)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYIMPOLOHQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3967957.png)
![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967961.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate hydrochloride](/img/structure/B3967974.png)
![1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967984.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3967992.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)



![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)